molecular formula C6H8N2OS2 B181140 6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one CAS No. 86625-91-4

6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one

Cat. No.: B181140
CAS No.: 86625-91-4
M. Wt: 188.3 g/mol
InChI Key: NHXOSEFPMNWWGP-UHFFFAOYSA-N
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Description

6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is a heterocyclic compound with the molecular formula C6H8N2OS2 and a molecular weight of 188.3 g/mol. This compound is characterized by its unique structure, which includes both imidazole and thiazole rings, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-thioxotetrahydro-6H-imidazo[1,5-c][1,3]thiazol-6-one
  • 7-Methyl-6-thioxotetrahydro-8H-imidazo[1,5-c][1,3]thiazol-8-one

Uniqueness

6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

86625-91-4

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

6-methyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C6H8N2OS2/c1-7-5(9)4-2-11-3-8(4)6(7)10/h4H,2-3H2,1H3

InChI Key

NHXOSEFPMNWWGP-UHFFFAOYSA-N

SMILES

CN1C(=O)C2CSCN2C1=S

Canonical SMILES

CN1C(=O)C2CSCN2C1=S

86625-91-4

Origin of Product

United States

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